molecular formula C14H14Cl2N2O B2923576 (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride CAS No. 2243501-25-7

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2923576
CAS No.: 2243501-25-7
M. Wt: 297.18
InChI Key: OUKXGAAMJOMUQC-UTLKBRERSA-N
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Description

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride is a chiral compound that features a benzofuran and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, ketones, amines, and substituted benzofuran or pyridine derivatives.

Scientific Research Applications

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride is unique due to its specific combination of benzofuran and pyridine moieties, which confer distinct biological activities and chemical reactivity. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(S)-1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXGAAMJOMUQC-UTLKBRERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](C3=CN=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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